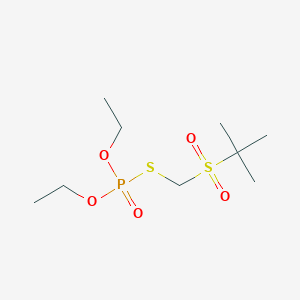![molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7](/img/structure/B104644.png)
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
“3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the 4H-pyrido[1,2-a]pyrimidin-4-one family, which exhibits versatile biological activities .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis
The chemical reactions involving “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” include a metal-free C-3 chalcogenation process . This process synthesizes diversely orchestrated 3-ArS/ArSe derivatives in high yields .Aplicaciones Científicas De Investigación
Chalcogenation in Organic Synthesis
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has been utilized in the metal-free C-3 chalcogenation process to synthesize 3-ArS/ArSe derivatives . This method is significant for creating compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences. The reaction is operationally simple, can be scaled up to gram quantities, and exhibits broad functional group tolerance.
Antagonistic Activities in Pharmacology
The compound exhibits versatile biological activities, including CXCR3 antagonism . CXCR3 is a receptor involved in immune responses, and antagonists for this receptor can be used in treating diseases like autoimmune disorders and cancer.
Enzyme Inhibition for Therapeutic Agents
It has shown activity as a HLE inhibitor and MexAB-OprM efflux pump inhibitor . These properties are valuable in developing new therapeutic agents that can manage conditions like inflammation and antibiotic resistance.
Neurological Applications
As a potent 5-HT6 antagonist , it has implications in the treatment of neurological disorders. 5-HT6 receptors are associated with cognition, learning, and memory, and antagonists can be used to treat Alzheimer’s disease and other cognitive impairments.
Acetylcholinesterase Inhibition
The compound is also known for its acetylcholinesterase inhibitory activity , which is crucial in treating neurodegenerative diseases like Alzheimer’s by improving neurotransmission.
Antipsychotic Medication Intermediate
A derivative of this compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , is an intermediate in the synthesis of risperidone , an antipsychotic medication used primarily to treat schizophrenia.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown biological activities such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including direct binding, inhibition, or antagonism .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have potential effects on cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Direcciones Futuras
The future directions for the study of “3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” could involve further exploration of its synthesis process and potential applications. The development of facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks is one of the areas of interest .
Propiedades
IUPAC Name |
3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUUEWMJJYMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379240 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
16867-33-7 | |
| Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















